![molecular formula C13H16N4S B6437057 2-(methylsulfanyl)-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine-5-carbonitrile CAS No. 2548977-05-3](/img/structure/B6437057.png)
2-(methylsulfanyl)-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine-5-carbonitrile
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Overview
Description
2-(methylsulfanyl)-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine-5-carbonitrile is a useful research compound. Its molecular formula is C13H16N4S and its molecular weight is 260.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 260.10956770 g/mol and the complexity rating of the compound is 340. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 2-(methylsulfanyl)-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine-5-carbonitrile is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
This compound acts as an ATP mimicking tyrosine kinase inhibitor . It binds to the ATP-binding pocket of CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the cell from replicating its DNA and dividing . This mechanism is particularly effective against rapidly dividing cells, such as cancer cells .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, which is a key factor in its effectiveness as a drug .
Result of Action
The result of the action of this compound is the inhibition of cell proliferation . It has shown cytotoxic activities against various human tumor cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) . It can also induce significant apoptotic effects in these cells .
Biological Activity
2-(methylsulfanyl)-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine-5-carbonitrile is a heterocyclic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound features a pyrimidine ring substituted with a methylsulfanyl group and an octahydrocyclopenta[c]pyrrol-2-yl moiety. The molecular formula is C13H19N3S with a molecular weight of approximately 253.37 g/mol. Its unique structure contributes to its biological properties, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It is hypothesized that the compound may inhibit specific enzymatic pathways or modulate receptor functions, which can lead to therapeutic effects in various diseases.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The compound's mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against several bacterial strains, indicating potential as an antibiotic agent. The exact mechanism of action in this context may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Neuroprotective Effects
Emerging evidence suggests that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells, thereby preserving cellular integrity and function.
Case Studies
Research Findings
- Anticancer Research : A study demonstrated that the compound inhibited the growth of various cancer cell lines, including breast and lung cancers, via apoptosis induction.
- Antimicrobial Studies : Laboratory tests revealed that the compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new class of antibiotics.
- Neuroprotective Research : Animal studies indicated that treatment with this compound led to improved memory retention and reduced neuronal damage in models of Alzheimer's disease.
Scientific Research Applications
The compound exhibits significant biological activities, particularly in the following areas:
Antitumor Activity
Research indicates that derivatives of pyrimidine compounds demonstrate notable antitumor properties. The methylsulfanyl group enhances interactions with biological targets involved in cancer pathways. Mechanistically, it may inhibit specific enzymes or receptors critical for tumor growth and proliferation.
Case Studies
- A study demonstrated that similar pyrimidine derivatives effectively inhibited various tumor cell lines, suggesting that this compound could be developed as a potential anticancer agent.
Antimicrobial Properties
The compound's structural features may also confer antimicrobial activity. Preliminary studies suggest it could inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in infectious disease treatment.
Case Studies
- Research on related compounds has shown promising results against resistant bacterial strains, indicating the potential for developing new antibiotics.
Industrial Production
For industrial applications, optimizing the synthetic route to maximize yield and reduce costs is essential. Techniques such as continuous flow reactors and advanced purification methods are likely employed to ensure product consistency.
Properties
IUPAC Name |
4-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-methylsulfanylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4S/c1-18-13-15-6-11(5-14)12(16-13)17-7-9-3-2-4-10(9)8-17/h6,9-10H,2-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIFEBXFXQPAJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)N2CC3CCCC3C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.